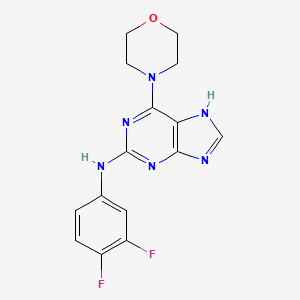
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” is a complex organic compound. It contains a purine ring, which is a heterocyclic aromatic organic compound, along with a morpholino group and a difluorophenyl group. Purines are found in many biological molecules, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring, the morpholino group, and the difluorophenyl group. These groups would be arranged in a specific way to form the overall structure of the compound .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, compounds with a similar structure have been shown to undergo reactions like the Dimroth rearrangement . The specific reactions that “N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” would undergo would depend on the conditions and the other compounds present .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine” would depend on its specific molecular structure. For instance, similar compounds like “3,4-Difluorophenyl Isocyanate” are liquids at room temperature and have a specific gravity of 1.34 .
Aplicaciones Científicas De Investigación
Cancer Research
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine has shown potential as a kinase inhibitor, which is crucial in cancer research. Kinase inhibitors can block specific enzymes (kinases) involved in the growth and spread of cancer cells. This compound’s ability to inhibit certain kinases makes it a candidate for developing targeted cancer therapies, particularly for cancers that are driven by specific kinase mutations .
Neurodegenerative Diseases
Research has indicated that this compound may have applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating kinase activity, it can potentially influence pathways involved in neuronal survival and function, offering a new avenue for therapeutic intervention in these debilitating conditions .
Inflammatory Diseases
The anti-inflammatory properties of N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine are being explored for treating chronic inflammatory diseases. By inhibiting specific kinases involved in the inflammatory response, this compound could help reduce inflammation and alleviate symptoms in conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Research
In cardiovascular research, this compound is being studied for its potential to protect against ischemia-reperfusion injury, a condition that occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen. By modulating kinase pathways, it may help reduce the damage caused by this process, which is a significant concern in heart attack and stroke patients .
Mecanismo De Acción
Target of Action
Similar compounds like propanil have been known to inhibit the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) .
Mode of Action
These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
For instance, propanil, a compound with a similar structure, inhibits photosynthesis and CO2 fixation in plants .
Pharmacokinetics
The mean terminal-phase half-life was approximately 7-8.5 hours for ticagrelor .
Result of Action
Similar compounds have shown inhibitory effects on various fungi, indicating potential antifungal activity .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O/c16-10-2-1-9(7-11(10)17)20-15-21-13-12(18-8-19-13)14(22-15)23-3-5-24-6-4-23/h1-2,7-8H,3-6H2,(H2,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVQOYKIKWBOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-6-morpholino-9H-purin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

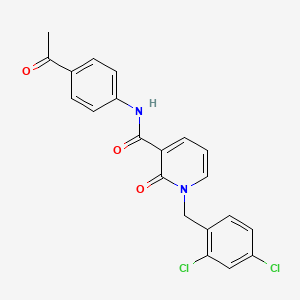
![1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2467671.png)
![ethyl 2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467672.png)
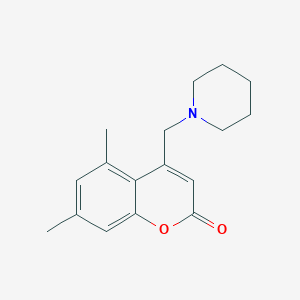


![1-(3-{[(4-fluorophenyl)sulfonyl]amino}pyridin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2467677.png)
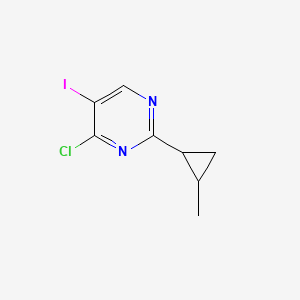
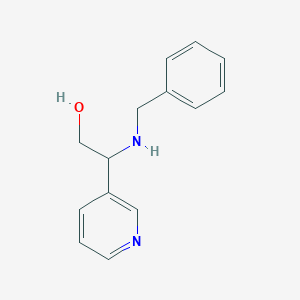
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2467681.png)
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-((E)-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethoxy)acetamide](/img/structure/B2467682.png)
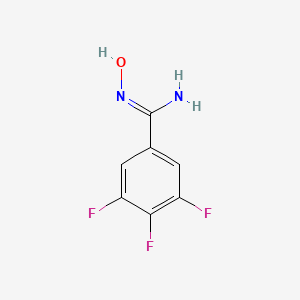

![N-[2-(4-Chloro-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2467686.png)